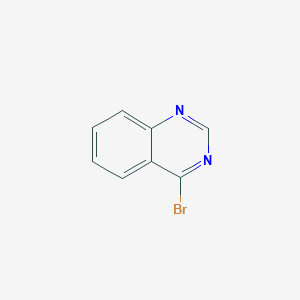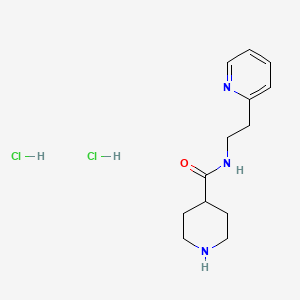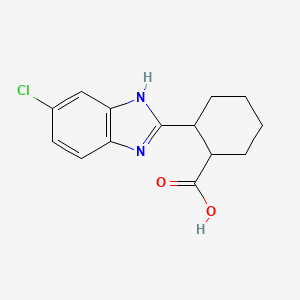
tert-Butyl (3-aminobutyl)carbamate
Vue d'ensemble
Description
“tert-Butyl (3-aminobutyl)carbamate” is a chemical compound. It is a derivative of carbamic acid, with a tert-butyl group attached to the oxygen atom and a 3-aminobutyl group attached to the nitrogen atom .
Synthesis Analysis
The synthesis of “tert-Butyl (3-aminobutyl)carbamate” can be achieved through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-aminobutyl)carbamate” consists of a carbamate group (a carbonyl group attached to an amine and an alcohol) and a tert-butyl group. The molecular formula is C5H11NO2 .Chemical Reactions Analysis
“tert-Butyl (3-aminobutyl)carbamate” can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions with various aryl halides .Applications De Recherche Scientifique
Peptide Synthesis
The compound is widely used in the field of peptide synthesis . The conversion of an amino function to tert-butyl carbamate (Boc-derivative) is often the first option in synthetic projects due to the attractive properties of the resulting Boc-derivative . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Dual Protection of Amino Functions
Primary amines are unique because they can accommodate two such groups . This compound is used in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Synthesis of Multifunctional Targets
Protecting groups play a pivotal role in the synthesis of multifunctional targets . As amino functions often occur in this context, issues related to their protection become prominent .
Facilitated Cleavage
Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen . This compound plays a significant role in such processes.
Preparation of Amides
A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Synthesis of Functional Cationic Polymers and Antimicrobial Agents
This compound can be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is a boc-protected amine . Boc-protected amines are often used in the synthesis of multifunctional targets, particularly in the field of peptide synthesis .
Mode of Action
The mode of action of 1-Boc-amino-butyl-3-amine involves its role as a protecting group for amines. The Boc group (tert-butyl carbamate) is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis , which is a significant aspect of its interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by 1-Boc-amino-butyl-3-amine are related to its role in the synthesis of multifunctional targets. The compound can accommodate two such groups, making it unique among primary amines . It plays a pivotal role in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Pharmacokinetics
It is known that the boc group is stable under various conditions , which may influence its bioavailability.
Result of Action
The result of the action of 1-Boc-amino-butyl-3-amine is the protection of amines during the synthesis of multifunctional targets. This protection facilitates the synthesis process and prevents unwanted reactions .
Action Environment
The action of 1-Boc-amino-butyl-3-amine can be influenced by various environmental factors. For example, the Boc group can be cleaved under mild acidic conditions . Furthermore, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions .
Propriétés
IUPAC Name |
tert-butyl N-(3-aminobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCLVLGMLLYXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662579 | |
| Record name | tert-Butyl (3-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-aminobutyl)carbamate | |
CAS RN |
878799-20-3 | |
| Record name | tert-Butyl (3-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-aminobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520864.png)



![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1520871.png)
![N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1520873.png)



![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)

![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520882.png)
